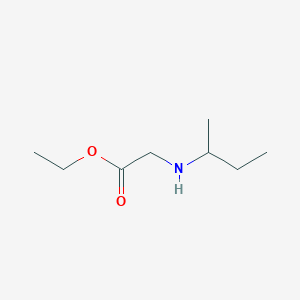

Ethyl N-(2-butyl)glycinate

Beschreibung

Elucidation of N-Substituted Amino Acid Derivatives in Contemporary Organic Chemistry

N-substituted amino acid derivatives are a critical class of compounds in modern organic chemistry, serving as pivotal structural motifs in a wide array of functional molecules. researchgate.net Their significance stems from their prevalence in pharmaceuticals and fine chemicals, where they often form the core scaffolds of bioactive molecules. nih.gov For instance, N-methylated analogs of peptides and peptidomimetics can exhibit improved pharmacokinetic properties, such as enhanced metabolic stability and oral bioavailability. nih.gov

The synthesis of these derivatives is an active area of research. Methods range from traditional N-alkylation, which can involve challenging reagents, to more advanced biocatalytic approaches. nih.gov Recent developments have focused on enantioselective biocatalytic synthesis through the direct reductive coupling of α-ketoesters and amines, a method that provides high conversion rates and excellent enantioselectivity under mild conditions. nih.gov Furthermore, studies have demonstrated the synthesis of novel N-substituted β-amino acid derivatives with potential antimicrobial properties, highlighting the ongoing effort to develop new agents to combat drug-resistant pathogens. plos.orgnih.gov The versatility of these derivatives is also shown in their use as building blocks for complex natural products and as key intermediates in palladium-catalyzed asymmetric allylic alkylation reactions, which are instrumental in creating chiral amino acids. researchgate.netresearchgate.net

The Significance of Glycinate (B8599266) Scaffolds as Versatile Synthetic Intermediates

Glycinate scaffolds, derived from the simplest amino acid, glycine (B1666218), are exceptionally versatile intermediates in synthetic chemistry. acs.org Because glycine has no side chain (R = -H), it provides a non-chiral, foundational structure that can be readily modified, making it an abundant and inexpensive chemical feedstock. acs.orgrsc.org This simplicity allows chemists to introduce a wide variety of functional groups onto the nitrogen atom, leading to a vast library of N-substituted glycine derivatives. acs.org

These scaffolds are fundamental to the construction of more complex molecules. For example, they are used in the synthesis of peptide nucleic acids (PNA), which are DNA mimics with a backbone composed of repeating N-(2-aminoethyl)glycine units. aston.ac.ukresearchgate.net The ability to easily scale the synthesis of PNA monomers like ethyl N-[(2-Boc-amino)ethyl] glycinate is crucial for their application in genetics, cytogenetics, and potential gene-therapeutic drugs. aston.ac.uk Beyond PNA, glycinate esters are employed in multicomponent reactions to create complex molecular structures, such as polysubstituted cyclopentenyl scaffolds, which are present in many bioactive compounds. rsc.org In the field of materials science and tissue engineering, the glycine residue is a key component of polymers used to create scaffolds that support cell adhesion, proliferation, and the formation of new tissue. researchgate.netmdpi.com

Structural and Stereochemical Considerations within N-Alkylated Glycinate Esters

The synthesis of N-alkylated glycinate esters often involves the creation of a new chiral center, making stereochemical control a paramount consideration. The alkylation of enolates derived from chiral imines of glycinates is a well-studied method for achieving diastereoselectivity. cdnsciencepub.com Research has shown that the level of stereoselectivity can be highly dependent on the electronic properties of the alkylating agent; allylic-type systems, for instance, can provide significantly higher diastereomeric excesses than simple alkyl halides. cdnsciencepub.com This suggests a transition state interaction between the π-system of the electrophile and the imine. cdnsciencepub.com

Another approach involves the diastereoselective alkylation of chiral glycinate derivatives that incorporate a chiral auxiliary, such as one derived from α-phenylethylamine. scielo.org.mx The rigidity of the chiral auxiliary can influence the stereochemical outcome of the alkylation. scielo.org.mx Furthermore, advanced catalytic methods have been developed to achieve high levels of stereocontrol. Palladium-catalyzed asymmetric allylic alkylation (AAA) of N-substituted glycine ethyl esters is a powerful strategy for producing trifluoromethyl-containing derivatives with excellent enantioselectivities. researchgate.netresearchgate.net Similarly, biomimetic catalysis using specifically designed pyridoxal (B1214274) catalysts has enabled the direct asymmetric α-C alkylation of N-unprotected glycinates to produce α-quaternary chiral glutamic acid derivatives with high diastereo- and enantioselectivities. acs.org These sophisticated methods underscore the importance of controlling the three-dimensional structure of N-alkylated glycinate esters for their use in asymmetric synthesis.

Contextualizing Ethyl N-(2-butyl)glycinate within the Broader Research Landscape of N-Glycinates

Ethyl N-(2-butyl)glycinate serves as a fundamental example within the extensive family of N-substituted glycinate esters. As a simple, non-chiral secondary amine derivative of ethyl glycinate, it represents the basic structural framework upon which more complex and stereochemically rich molecules are built. While specific research focusing solely on Ethyl N-(2-butyl)glycinate is limited, its synthesis can be achieved through standard organic chemistry methods, such as the reaction between sec-butylamine (B1681703) and ethyl bromoacetate (B1195939) or the reductive amination of an ethyl glyoxylate (B1226380) precursor with sec-butylamine. chemsrc.com

The true significance of Ethyl N-(2-butyl)glycinate is best understood by viewing it as a starting point within the broader research landscape. Researchers frequently build upon such simple N-alkylated scaffolds to explore biological activity or develop new synthetic methodologies. For example, related N-substituted glycine derivatives are investigated for their potential as antimicrobial agents or as key intermediates in the synthesis of pharmaceuticals. plos.orgontosight.ai The sec-butyl group itself introduces hydrophobicity and steric bulk, properties that are systematically varied in structure-activity relationship studies. While more complex derivatives, such as Ethyl N-(2-sec-butyl-3-methyl-1-oxopentyl)glycinate, are studied for their potential biological activities, the foundational structure of Ethyl N-(2-butyl)glycinate provides a crucial reference point. ontosight.ai It exemplifies the core N-alkylated glycinate ester structure, the study of which has led to significant advances in asymmetric synthesis, catalysis, and medicinal chemistry. researchgate.netnih.gov

Chemical Data for Ethyl N-(2-butyl)glycinate

| Property | Value | Source |

| CAS Number | 82560-46-1 | chemsrc.comchemicalbook.com |

| Molecular Formula | C8H17NO2 | Inferred |

| Synonyms | ethyl 2-(butan-2-ylamino)acetate | chemicalbook.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 2-(butan-2-ylamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-4-7(3)9-6-8(10)11-5-2/h7,9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTRUZIMBKAONKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70607727 | |

| Record name | Ethyl N-butan-2-ylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70607727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82560-46-1 | |

| Record name | Ethyl N-butan-2-ylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70607727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Exploration of Chemical Reactivity and Transformations of Ethyl N 2 Butyl Glycinate Analogs

Nucleophilic Additions and Substitutions Involving Glycinate (B8599266) Derivatives

The carbon atom alpha to the ester and amino groups in glycinate derivatives is a key site for nucleophilic reactions. The generation of enolates from these compounds opens up a wide array of synthetic possibilities, including the formation of new carbon-carbon bonds with high stereocontrol.

Reaction of N-Alkylidene Glycine (B1666218) Ester Enolates

N-alkylidene glycine ester enolates are potent nucleophiles in various chemical transformations. These intermediates are typically generated in situ by treating an N-alkylidene glycine ester with a strong base, such as lithium diisopropylamide (LDA), at low temperatures. acs.org The resulting enolate can then react with a range of electrophiles.

One notable application is the stereoselective formal [3+2] cycloaddition reaction with chiral Fischer alkenylcarbene complexes. This reaction proceeds with high diastereoselectivity, affording 2,4,5-trisubstituted-3-pyrrolidinylcarbene complexes. acs.org The stereochemical outcome is influenced by the chiral auxiliary on the carbene complex. Subsequent oxidation of the metal carbene and hydrolysis can lead to enantiomerically enriched 3,4,5-trisubstituted prolines. acs.org

Michael addition reactions of these enolates to chiral Fischer alkenylcarbene complexes also demonstrate high diastereoselectivity, which is dependent on the N-protecting group. acs.org This methodology provides access to β-substituted glutamic acids with controlled stereochemistry. acs.org

Reactivity with Electrophilic Species in Asymmetric Transformations

The asymmetric alkylation of glycine ester enolates is a powerful method for the synthesis of non-proteinogenic α-amino acids. While stoichiometric chiral auxiliaries have been traditionally used, catalytic asymmetric methods are increasingly being developed. nih.gov For instance, the palladium-catalyzed asymmetric allylic alkylation of N-acylbenzoxazolinone-derived enol carbonates, which serve as ester enolate equivalents, provides access to a variety of carboxylic acid derivatives with high enantioselectivity. nih.gov

Direct catalytic asymmetric aldol (B89426) reactions of glycine Schiff bases with aldehydes represent an efficient route to β-hydroxy-α-amino esters. researchgate.net Both organocatalytic and metal-based catalytic systems have been developed to control the diastereo- and enantioselectivity of this transformation. researchgate.net For example, a heterobimetallic catalyst, Li₃[La(S-BINOL)₃], has been shown to catalyze the anti-selective aldol reaction of glycine Schiff bases with aldehydes. researchgate.net

Furthermore, the Mannich reaction, involving the addition of an enolate to an imine, is a cornerstone for synthesizing β-amino esters. acs.org The use of chiral bifunctional catalysts can facilitate the in situ generation of an iminium ion from a surrogate like α-chloroglycine ester and subsequent stereoselective C-C bond formation. acs.org

Cyclization Pathways of N-Substituted Glycinate Intermediates

The strategic placement of functional groups within N-substituted glycinate derivatives allows for intramolecular cyclization reactions, leading to the formation of diverse heterocyclic systems. The success and selectivity of these cyclizations often depend on the choice of protecting groups.

Intramolecular Cyclizations to Form Heterocyclic Systems

N-substituted glycinate intermediates can undergo intramolecular cyclization to form a variety of heterocyclic compounds. For example, PIFA-mediated intramolecular cyclization of N-arylated and N-alkylated glycine derivatives can produce indoles and other pyrrole-fused aromatic compounds. organic-chemistry.org This method is efficient and tolerates both electron-rich and electron-poor substrates. organic-chemistry.org The proposed mechanism may involve a nitrenium ion intermediate or a radical cyclization pathway. organic-chemistry.org

Another approach involves the intramolecular 1,3-dipolar cycloaddition of an azide (B81097) group with an olefin within a glycinate derivative, which can lead to the formation of substituted 1,2-dihydroisoquinolines. acs.org Additionally, iodine-catalyzed [3+2]-cyclization of substituted benzylidenemalononitriles with ethyl glycinate hydrochloride provides a direct route to 5-amino-1H-pyrrole-2-carboxylates. sci-hub.se

Electrochemical methods have also been employed for intramolecular C-H amination to construct N-heterocycles. frontiersin.org For instance, the electrochemical synthesis of benzimidazoles from appropriate N-substituted glycinate precursors has been demonstrated. frontiersin.org

| Cyclization Method | Reactants | Product | Catalyst/Reagent | Reference |

| PIFA-mediated Cyclization | N-arylated/alkylated glycinates | Indoles, pyrrole-fused aromatics | PIFA | organic-chemistry.org |

| 1,3-Dipolar Cycloaddition | Azide- and olefin-containing glycinates | Substituted 1,2-dihydroisoquinolines | - | acs.org |

| [3+2]-Cyclization | Benzylidenemalononitriles, ethyl glycinate HCl | 5-Amino-1H-pyrrole-2-carboxylates | Iodine | sci-hub.se |

| Electrochemical C-H Amination | N-substituted glycinate precursors | Benzimidazoles | - | frontiersin.org |

Protecting Group Strategies for Selective Cyclization

Protecting groups are crucial for directing the outcome of cyclization reactions involving N-substituted glycinates. uchicago.eduwikipedia.org They prevent unwanted side reactions and can influence the regioselectivity and stereoselectivity of the cyclization. peptide.com

In peptide synthesis, for example, side-chain protecting groups on amino acids are essential to prevent side reactions during peptide bond formation and cyclization. peptide.com Orthogonal protecting group strategies allow for the selective deprotection of one group without affecting others, enabling regioselective modifications such as disulfide bond formation in cysteine-rich peptides or side-chain to tail cyclizations. wikipedia.orgnih.gov

The choice of protecting group can also influence the reactivity of the glycinate derivative. For instance, in the Michael addition of N-protected glycine esters, the nature of the nitrogen protecting group can determine whether the reaction proceeds with anti or syn selectivity. acs.org Similarly, in radical reactions, an N-aryl protecting group is often crucial for the desired reactivity, likely due to thermodynamic conjugation effects. researchgate.net

Oxidative Transformations and Radical Chemistry of N-Glycinates

The generation of radical species from N-glycinates has emerged as a powerful strategy for C-H functionalization, enabling the synthesis of diverse and complex amino acid derivatives under mild conditions.

Oxidative C-H functionalization of N-aryl glycinates can be achieved using persulfate, which allows for the use of abundant alkyl carboxylic acids as radical precursors. researchgate.net This method facilitates the late-stage modification of biologically relevant molecules to construct unnatural amino acids. researchgate.net The reaction is proposed to proceed through the formation of an N-centered radical cation, which leads to an active iminium ion intermediate that is then trapped by an alkyl radical. researchgate.net

Cross-dehydrogenative coupling (CDC) is another important oxidative transformation. jst.go.jpehu.es This process typically involves the oxidation of the glycinate to an α-imino ester intermediate, followed by a nucleophilic addition. jst.go.jpresearchgate.net Various oxidants, including manganese(IV) oxide and cobalt-based catalysts, have been employed for this purpose. jst.go.jpehu.es Cobalt catalysis, for instance, enables the selective α-alkylation and α-heteroarylation of α-amino esters and peptides. ehu.es The proposed mechanism involves a hydrogen atom transfer (HAT) from the glycine derivative to a radical species, followed by single electron transfer (SET) to form a carbocation stabilized as an iminium ion. ehu.es

Photoredox catalysis has also been extensively used to promote the α-C(sp³)–H alkylation of glycine derivatives. nih.gov These methods often involve the generation of a glycinate-derived radical that couples with various alkyl radicals. nih.gov Both copper-catalyzed and catalyst-free, EDA-complex-promoted systems have been developed. nih.gov

Visible-light-driven synergistic catalysis, combining a photoredox catalyst with a chiral Lewis acid, has enabled the direct asymmetric α-C(sp³)–H bond functionalization of glycinates with ketones. rsc.orgnih.gov This approach allows for the synthesis of enantioenriched β-quaternary stereocentric serine derivatives. rsc.org The mechanism involves the oxidation of the glycinate to an α-amino radical, which can then add to the ketone. rsc.orgnih.gov

| Transformation | Key Reagents/Catalysts | Intermediate | Product | Reference |

| Persulfate-Mediated Oxidation | Na₂S₂O₈ | N-centered radical cation, iminium ion | α-Alkylated glycinates | researchgate.net |

| MnO₂-Mediated Oxidation (CDC) | MnO₂ | α-Imino ester | α-Functionalized amino acids | jst.go.jp |

| Cobalt-Catalyzed CDC | Co(II), TBHP | Alkyl radical, iminium ion | α-Alkylated/heteroarylated glycinates | ehu.es |

| Photoredox-Promoted Alkylation | Photocatalyst (e.g., Cu), Light | Glycinate-derived radical | α-Alkylated glycinates | nih.gov |

| Synergistic Photoredox/Lewis Acid Catalysis | Ir photocatalyst, Chiral Lanthanide complex | α-Amino radical | β-Quaternary serine derivatives | rsc.orgnih.gov |

Copper-Catalyzed Cyanoalkylation of Glycine Derivatives

The introduction of a cyanoalkyl group into glycine derivatives represents a powerful method for creating unique amino acid structures with potential applications in imaging and therapeutics due to the nitrile group's distinct properties. researchgate.netresearchgate.net Copper-catalyzed asymmetric C(sp³)–H cyanoalkylation has emerged as a significant strategy for this transformation. researchgate.netsioc-journal.cn

This method facilitates the direct functionalization of the C(sp³)–H bond at the α-position of the glycine ester. In these reactions, a copper catalyst, often in conjunction with a chiral phosphine (B1218219) ligand, mediates the coupling between the glycine derivative and a radical precursor, such as a cycloalkanone oxime ester. researchgate.netsmolecule.com The process is believed to proceed via a single-electron transfer (SET) mechanism. The Cu(I) catalyst activates the oxime ester, leading to the formation of a nitrile-stabilized alkyl radical. researchgate.netsmolecule.com The in-situ-formed copper complex, resulting from the coordination of the glycine derivative and the chiral ligand, not only facilitates this radical generation but also controls the stereoselectivity of the subsequent C-C bond formation. researchgate.netdntb.gov.ua

Research has demonstrated that this reaction can be applied to various glycine derivatives and peptides, allowing for late-stage modification with high enantioselectivity. researchgate.net For instance, the asymmetric cyanoalkylation of N-aryl glycine esters with various cycloalkanone oxime esters proceeds with high yields and excellent enantiomeric excess (ee). researchgate.net

| Glycine Derivative Analog | Oxime Ester | Catalyst / Ligand | Conditions | Yield | Enantiomeric Excess (ee) | Reference |

| Ethyl (4-methoxyphenyl)glycinate | Cyclopentanone oxime O-phenylacetate | Cu(MeCN)₄PF₆ / (S)-An-Phanephos | DABCO, Acetone, 0 °C, 18h | 95% | 94% | researchgate.net |

| Ethyl (4-methoxyphenyl)glycinate | Cyclohexanone oxime O-phenylacetate | Cu(MeCN)₄PF₆ / (S)-An-Phanephos | DABCO, Acetone, 0 °C, 18h | 96% | 94% | researchgate.net |

| Ethyl (4-methoxyphenyl)glycinate | Cycloheptanone oxime O-phenylacetate | Cu(MeCN)₄PF₆ / (S)-An-Phanephos | DABCO, Acetone, 0 °C, 18h | 93% | 92% | researchgate.net |

| Ethyl (4-methoxyphenyl)glycinate | 4-Methylcyclohexanone oxime O-phenylacetate | Cu(MeCN)₄PF₆ / (S)-An-Phanephos | DABCO, Acetone, 0 °C, 18h | 94% | 91% (d.r. 1:1.2) | researchgate.net |

Cross-Dehydrogenative Coupling Reactions

Cross-dehydrogenative coupling (CDC) is a highly atom-economical strategy for forming C-C bonds, as it involves the direct coupling of two C-H bonds without the need for pre-functionalization of the substrates. nih.govnih.govmdpi.com This methodology has been extensively applied to glycine derivatives to synthesize α-substituted amino acids. rsc.org CDC reactions can be promoted by various catalytic systems, including transition metals like copper and iron, as well as through electrocatalysis or metal-free conditions. nih.govnih.govlookchem.comresearchgate.net

Copper-Catalyzed CDC: Copper salts are frequently used to catalyze the oxidative coupling of glycine derivatives with a wide range of nucleophiles. pnas.org For example, N-aryl glycine amides can be coupled with terminal alkynes, arylboronic acids, and indoles using a copper bromide catalyst and an oxidant like tert-butyl hydroperoxide (TBHP). pnas.org This approach allows for the specific introduction of alkynyl, aryl, and indolyl groups at the α-position of terminal glycine units in peptides, while preserving the stereochemistry of other chiral centers. pnas.org

Iron-Catalyzed CDC: Iron, being an abundant and environmentally benign metal, is an attractive catalyst for CDC reactions. nih.gov Iron-catalyzed systems have been employed for the C-C bond formation between N-acylglycinates and malonates. nih.gov

Electrocatalytic CDC: An alternative, environmentally benign approach involves electrocatalytic CDC reactions. nih.gov For instance, the α-C–H functionalization of N-arylglycine esters with C–H nucleophiles can be achieved in an undivided cell using n-Bu₄NI as a redox catalyst. nih.govbeilstein-journals.org This method avoids the use of transition metals and stoichiometric chemical oxidants, using electrons as the primary reagent. nih.gov The mediated process has been shown to be more efficient than direct electrolysis, affording higher yields of the α-functionalized products. nih.gov

| Glycine Derivative Analog | Coupling Partner | Catalytic System / Conditions | Product | Yield | Reference |

| N-p-Methoxyphenyl glycine amide | Phenylacetylene | 10 mol% CuBr, 2.0 eq TBHP, CH₂Cl₂, rt | α-Alkynylated glycine amide | 85% | pnas.org |

| N-p-Methoxyphenyl glycine amide | Phenylboronic acid | 10 mol% CuBr, 1.0 eq TBHP, DCE, 100 °C | α-Arylated glycine amide | 75% | pnas.org |

| Ethyl N-phenylglycinate | Diethyl malonate | n-Bu₄NI (0.2 eq), Na₂CO₃ (2.0 eq), MeCN, 6 mA, 4.5 F/mol | Diethyl 2-(1-(ethoxycarbonyl)-1-phenylamino)methyl)malonate | 81% | nih.gov |

| Ethyl (4-methoxyphenyl)glycinate | N,N-dimethylaniline | K₂S₂O₈, HFIP, 65 °C | Ethyl 2-(4-methoxyphenylamino)-2-(4-(dimethylamino)phenyl)acetate | 93% | rsc.org |

| Ethyl N-(p-tolyl)glycinate | 1,3,5-Trimethoxybenzene | 3,6-dichloro-1,2,4,5-tetrazine (10 mol%), Zn(OAc)₂ (10 mol%), CH₂Cl₂, rt | α-Arylated glycine ester | 91% | rsc.org |

Derivatization and Functionalization Strategies

Beyond the specific reactions detailed above, a broad array of derivatization and functionalization strategies exists for modifying glycine esters to produce structurally diverse amino acid derivatives. These methods are crucial for creating building blocks for peptides, medicinal chemistry, and materials science. sioc-journal.cnresearchgate.netnih.gov

One primary goal is the synthesis of α,α-disubstituted α-amino acids, which are known to modify peptide conformations and enhance stability against enzymatic degradation. nih.govrsc.org Various catalytic asymmetric routes have been developed for this purpose, including the electrophilic alkylation of glycine derivative enolates. researchgate.netresearchgate.net For example, the aza- nih.govrsc.org-Wittig rearrangement of precursors derived from other amino acids like alanine (B10760859) and valine has been used to generate chiral α,α-disubstituted-α-amino acid derivatives that possess a quaternary stereocenter. rsc.org

Visible-light photoredox catalysis has also emerged as a powerful tool for the α-C(sp³)–H functionalization of glycine derivatives under mild conditions. mdpi.commdpi.com These methods can be combined with other catalytic systems, such as cobalt or copper catalysis, to achieve a variety of transformations. mdpi.commdpi.com For instance, a visible-light-induced, copper-catalyzed asymmetric alkylation of glycine derivatives using N-hydroxyphthalimide (NHP) esters as alkyl radical sources has been reported to proceed with high enantiomeric excess. mdpi.com This strategy allows for the construction of C-C, C-N, and C-aryl bonds. mdpi.com

Furthermore, the ester and N-substituent groups on the glycine derivative can be readily modified. Ethyl N-arylglycinates can be converted into the corresponding hydrazides by reacting with hydrazine (B178648) hydrate, creating a new precursor for further derivatization, such as the synthesis of phthalazine (B143731) derivatives. ijper.org The nitrogen atom itself can be functionalized post-synthesis. For example, N-alkylation of sulfonamides derived from glycine esters has been used to create libraries of compounds for structure-activity relationship studies. nih.gov This involves reacting the N-H group with reagents like ethyl bromoacetate (B1195939) to attach new functional moieties. nih.gov Chemical derivatization is also employed as a technique to enhance detection in analytical methods like liquid chromatography-mass spectrometry (LC-MS). nih.gov

Strategic Applications of N Substituted Glycinate Esters in Advanced Chemical Synthesis Research

Building Blocks for Oligomeric and Polymeric Structures

The modular structure of N-substituted glycinate (B8599266) esters makes them ideal monomers for the synthesis of sequence-defined oligomers and polymers. The ability to vary the N-substituent allows for precise control over the physicochemical properties of the resulting macromolecules.

Ethyl N-(2-butyl)glycinate is a direct precursor for the synthesis of peptoids, which are oligomers of N-substituted glycines. nih.gov Peptoids are a prominent class of peptide mimics that possess significant advantages, including resistance to proteolytic degradation and enhanced cell permeability, owing to the relocation of the side chain from the α-carbon to the backbone nitrogen. nih.govresearchgate.net This structural shift eliminates the backbone hydrogen-bond donors and alters the conformational landscape of the polymer. nih.gov

The most common method for peptoid synthesis is the "submonomer" approach developed by Zuckermann et al., which involves a two-step cycle on a solid support. researchgate.net This process consists of:

Acylation of a resin-bound amine with an α-haloacetic acid, typically bromoacetic acid.

Nucleophilic displacement of the halide by a primary amine, which introduces the desired side chain. nih.gov

In this context, 2-butylamine would be used in the displacement step to introduce the N-(sec-butyl) side chain, ultimately yielding a peptoid sequence containing N-(sec-butyl)glycine (Nsb) residues after cleavage from the resin. The incorporation of the chiral, non-polar sec-butyl group from a precursor like ethyl N-(2-butyl)glycinate influences the secondary structure and hydrophobic interactions of the resulting peptoid. researchgate.net The steric bulk of the sec-butyl group can be used to induce specific backbone geometries, which is crucial for designing folded architectures that can mimic the function of natural proteins. nih.gov

| Monomer Abbreviation | Full Name | Side Chain | Key Property |

| NGly | N-glycine (Glycine) | -H | Simplest, achiral |

| NMe | N-methylglycine (Sarcosine) | -CH₃ | Increases solubility |

| Nsb | N-(sec-butyl)glycine | -CH(CH₃)CH₂CH₃ | Chiral, hydrophobic |

| Npe | N-(1-phenylethyl)glycine | -CH(CH₃)C₆H₅ | Chiral, aromatic, bulky |

| NLys | N-(4-aminobutyl)glycine | -(CH₂)₄NH₂ | Cationic, hydrophilic |

| NArg | N-(3-guanidinopropyl)glycine | -(CH₂)₃NHC(NH)NH₂ | Cationic, strong H-bond donor |

Peptide Nucleic Acids (PNAs) are synthetic DNA analogues where the natural sugar-phosphate backbone is replaced by a repeating N-(2-aminoethyl)glycine (AEG) polyamide chain. nih.govrsc.org This neutral backbone prevents electrostatic repulsion and allows PNAs to hybridize with high affinity and specificity to complementary DNA and RNA sequences, making them valuable tools in diagnostics and antigene/antisense therapies. nih.govaston.ac.uk

While the standard PNA backbone is achiral, significant research has focused on introducing substituents to the AEG unit to pre-organize the PNA structure into specific helical conformations, enhance binding affinity, and improve solubility. nih.gov Introducing a chiral substituent onto the glycine (B1666218) nitrogen of the AEG backbone, as would be the case if a derivative of Ethyl N-(2-butyl)glycinate were incorporated, is a known strategy to create chiral PNAs. nih.gov Such modifications can sterically drive the formation of right-handed helical structures in single-stranded PNAs, which can enhance the affinity and sequence selectivity for DNA targets. nih.gov The sec-butyl group would render the PNA backbone chiral, influencing the duplex stability and potentially improving its pharmacological properties, though this specific modification is not as common as others like serine or alanine-based substitutions. nih.gov

Intermediates in the Synthesis of Complex Molecular Architectures

Beyond polymerization, N-substituted glycinate esters serve as key intermediates for synthesizing discrete, complex molecules, where their inherent functionality can be leveraged for cyclization reactions or to direct stereoselective transformations.

Macrocycles are of great interest in medicinal chemistry because their conformationally pre-organized structures can lead to high binding affinity and selectivity for challenging biological targets, such as protein-protein interfaces. nih.gov The synthesis of macrocycles often involves the ring-closing of a linear precursor. acs.org

N-substituted glycinate esters like ethyl N-(2-butyl)glycinate can be incorporated as a key structural unit within these linear precursors. The glycinate's N-substituent (the sec-butyl group) can introduce a specific stereochemical and lipophilic element into the macrocyclic framework, while the backbone provides a flexible linker. The terminal ester and amine functionalities of the linear precursor (after deprotection) can then be utilized in a head-to-tail cyclization reaction to form the macrocyclic ring. acs.orgchimia.ch The incorporation of NSG units can improve the physicochemical properties of the resulting macrocycle, such as its membrane permeability and metabolic stability, which are critical for developing potential therapeutic agents. nih.gov

Asymmetric catalysis is a powerful tool for producing enantiomerically pure compounds, a critical requirement in the pharmaceutical industry. This field relies heavily on the use of chiral ligands or auxiliaries to control the stereochemical outcome of a reaction. frontiersin.org Chiral 1,2-diamines and other derivatives of amino acids are well-established as privileged ligands for a wide range of metal-catalyzed asymmetric transformations. rsc.org

Ethyl N-(2-butyl)glycinate, being an enantiomerically pure amino acid derivative, is a valuable synthon for the development of novel chiral ligands. The nitrogen atom and the carbonyl oxygen can act as bidentate coordination sites for a metal center. The chiral sec-butyl group, positioned on the nitrogen, creates a defined chiral environment around the metal, which can induce high enantioselectivity in a catalyzed reaction. acs.org For example, ligands derived from glycine esters have been successfully used in copper-catalyzed asymmetric Mannich reactions and palladium-catalyzed N-allylation reactions. acs.orgresearchgate.net The development of ligands from precursors like ethyl N-(2-butyl)glycinate allows for fine-tuning of the steric and electronic properties of the catalyst to optimize reactivity and selectivity for a specific transformation. acs.org

| Asymmetric Reaction Type | Metal Catalyst | General Ligand Class | Resulting Product |

| Mannich Reaction | Copper(I) | Phosphino-oxazolines (P,N-ligands) | α,β-Diamino acid derivatives acs.org |

| Allylic Alkylation | Palladium(0) | Chiral Diphosphines | Chiral allylic amines researchgate.net |

| Hydrogenation | Iridium(I), Rhodium(I) | Chiral Phosphine-Oxazolines | Chiral amines, alcohols |

| Cyclopropanation | Copper(II), Rhodium(II) | Bis(oxazolines) (BOX) | Chiral cyclopropanes acs.org |

| Diels-Alder Reaction | Copper(II), Iron(III) | Bis(oxazolines) (BOX) | Chiral cyclohexenes |

Applications in Materials Science and Sensor Development (General to NSGs)

The field of N-substituted glycinates, particularly in their oligomeric peptoid form, has expanding applications in materials science and sensor technology. nih.gov The key advantage of NSGs is the ability to create sequence-specific polymers with a vast diversity of side chains, allowing for the rational design of functional materials.

In materials science, peptoids are known to self-assemble into well-defined nanostructures, such as nanosheets, nanotubes, and ribbons. This assembly is driven by non-covalent interactions between the side chains. By carefully selecting the sequence of N-substituents (e.g., alternating between hydrophobic groups like sec-butyl and hydrophilic groups), it is possible to program the formation of highly ordered, biomimetic materials. These materials have potential applications in areas such as tissue engineering, drug delivery, and as scaffolds for catalysis.

In sensor development, peptoids are used as synthetic recognition elements. Their stability and ease of synthesis make them attractive alternatives to antibodies or natural proteins. Peptoid-based sensors can be designed to bind specific analytes, from metal ions to biological macromolecules, with high affinity and selectivity. The binding event can be coupled to a signal transducer (e.g., colorimetric or fluorescent change) to create a detectable response. The incorporation of a diverse chemical space via the N-substituents allows for the creation of large libraries of peptoids that can be screened to identify potent and selective sensor elements for a target of interest. nih.gov

Mechanistic Probes in Bioorganic Chemistry (Excluding Biological Activity)researchgate.net

N-substituted glycinate esters are valuable tools for investigating the intricacies of biological systems at a molecular level. Their utility as mechanistic probes stems from the ability to systematically modify their structure—specifically the N-alkyl substituent and the ester group—to dissect enzyme-substrate interactions, reaction kinetics, and binding site topographies. Ethyl N-(2-butyl)glycinate, with its secondary butyl group on the nitrogen and an ethyl ester moiety, presents a unique combination of steric and electronic properties that could be leveraged for such studies.

The core principle behind using molecules like Ethyl N-(2-butyl)glycinate as mechanistic probes involves introducing them into a biological system (e.g., an enzyme solution) and observing how their specific features influence a measurable outcome, such as reaction rate or binding affinity. This approach can reveal fundamental details about the system's mechanism of action without focusing on a therapeutic or biological effect. For instance, modified amino acids can be used as probes for enzyme electron transfer, protein dynamics, and ion channel activation. nptel.ac.in

Probing Enzyme Active Sites and Substrate Specificity

One of the primary applications for a molecule like Ethyl N-(2-butyl)glycinate is to probe the active site of an enzyme. The size and shape of the N-substituent are critical determinants of how a molecule fits into a binding pocket. The sec-butyl group in Ethyl N-(2-butyl)glycinate is more sterically hindered than a linear butyl or a smaller methyl group. By comparing the interaction of a series of N-alkyl glycinate esters with an enzyme, researchers can map the spatial constraints of its active site.

For example, studies on the soluble epoxide hydrolase (sEH) have shown that varying the N-substituent on amino acid inhibitors dramatically affects their potency and selectivity for the enzyme from different species (mouse vs. human). nih.gov This suggests differences in the active site architecture between the enzyme orthologs. A similar approach using Ethyl N-(2-butyl)glycinate could help define the topology of other enzyme active sites.

Interactive Data Table: Effect of N-Substitution on Enzyme Inhibition (Hypothetical and Analogous Data)

The following table illustrates how changing the N-substituent on amino acid derivatives can impact their inhibitory effect on an enzyme, using data from known inhibitors of soluble epoxide hydrolase (N-phos) as an analogue. nih.gov The entry for Ethyl N-(2-butyl)glycinate is hypothetical to demonstrate its potential place in such a study.

| Compound | N-Substituent | Enzyme Target | Inhibition Data |

| Boc-L-Tyr(Bzl) | Boc-L-Tyrosine(Bzl) | human N-phos | KI = low micromolar nih.gov |

| Fmoc-L-Phe(4-CN) | Fmoc-L-Phenylalanine(4-CN) | mouse N-phos | KI = low micromolar nih.gov |

| N-Acetyl-L-Phenylalanine | N-Acetyl | mouse N-phos | <50% inhibition at 6 μM nih.gov |

| Ethyl N-(2-butyl)glycinate | 2-Butyl | Hypothetical Enzyme X | To Be Determined |

Kinetic Studies and Reaction Mechanism Elucidation

The ethyl ester group of Ethyl N-(2-butyl)glycinate serves as a reactive handle for kinetic studies. The rate of hydrolysis of the ester bond, either chemically or enzymatically, can be monitored to provide mechanistic insights. The rate of saponification (base-catalyzed hydrolysis) of amino acid esters is known to be sensitive to the substitution on the nitrogen atom. cdnsciencepub.com

Research has shown that N-methylation can alter the rate of hydrolysis, an effect attributed to changes in solvation and steric hindrance around the carbonyl carbon. cdnsciencepub.com By studying the hydrolysis kinetics of Ethyl N-(2-butyl)glycinate and comparing it to other N-alkylated and unsubstituted glycinate esters, one could quantify the electronic and steric impact of the sec-butyl group on the reactivity of the ester. This information is crucial for understanding the transition state of the hydrolysis reaction, which is a fundamental process catalyzed by numerous enzymes, such as proteases and esterases.

Interactive Data Table: Relative Saponification Rates of N-Substituted Amino Acid Esters

This table, based on analogous data, shows the relative rates of hydrolysis for different amino acid esters, highlighting the influence of the N-substituent. cdnsciencepub.com

| Amino Acid Ester Derivative | N-Substitution | Relative Rate of Saponification |

| Glycine Ester | Unsubstituted | 1.00 (Reference) |

| Sarcosine (N-Methylglycine) Ester | Methyl | ~0.33 cdnsciencepub.com |

| Alanine (B10760859) Ester | Unsubstituted | ~1.00 cdnsciencepub.com |

| N-Methylalanine Ester | Methyl | ~0.20 cdnsciencepub.com |

| Ethyl N-(2-butyl)glycinate | 2-Butyl | To Be Determined |

Computational and Mechanistic Investigations of N Glycinate Ester Systems

Quantum Chemical Characterization and Molecular Geometry Analysis

Quantum chemical methods are powerful tools for characterizing the fundamental properties of molecules. For N-glycinate esters, these methods help in understanding their geometry, electronic distribution, and stability.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. DFT calculations have been widely applied to study the electronic properties of amino acids and their derivatives, including glycinate (B8599266) esters. These calculations can provide valuable information about the distribution of electrons within the molecule, which is key to understanding its reactivity.

Theoretical investigations on related amino acid ionic liquids have utilized DFT to understand cation-anion interactions and their impact on the electronic structure. For example, studies on complexes of amino acids with solvents like N,N-dimethylformamide (DMF) using DFT at the B3LYP/6-311++G** level of theory have provided insights into hydrogen-bonding interactions and their effect on the molecule's structure and stability. These principles are applicable to understanding the intramolecular and intermolecular interactions in Ethyl N-(2-butyl)glycinate.

The biological activity and reactivity of flexible molecules like Ethyl N-(2-butyl)glycinate are often dependent on their preferred three-dimensional structure or conformation. Conformational analysis helps in identifying the stable conformers and the energy barriers for rotation around single bonds.

For N-glycinate esters, the rotation around the C-N bond and the C-C single bonds of the ester and N-alkyl groups are of particular interest. The relative energies of different conformers (e.g., staggered vs. eclipsed) and the rotational energy barriers can be calculated using computational methods. For instance, studies on N-(2-aminoethyl)glycine conjugates have determined rotational barriers of 17.9–18.3 kcal/mol for rotamers based on temperature-dependent 1H NMR spectroscopy. researchgate.net While specific data for Ethyl N-(2-butyl)glycinate is not published, similar energy barriers would be expected for the rotation around its N-CH(CH₃)CH₂CH₃ bond.

The conformational landscape of N-substituted glycine (B1666218) derivatives is influenced by steric and electronic effects. The presence of a bulky sec-butyl group on the nitrogen atom in Ethyl N-(2-butyl)glycinate would likely lead to specific preferred conformations to minimize steric hindrance. Computational studies on other N-alkylated amino acid esters can provide a framework for predicting the likely low-energy conformers of this molecule.

Table 1: Predicted Physicochemical Properties of Ethyl N-(2-butyl)glycinate

| Property | Predicted Value | Source |

| Boiling Point | 196.6±23.0 °C | chemicalbook.com |

| Density | 0.919±0.06 g/cm³ | chemicalbook.com |

| pKa | 8.06±0.20 | chemicalbook.com |

Note: These values are predicted and have not been experimentally verified.

Elucidation of Reaction Mechanisms via Theoretical Modeling

Theoretical modeling is instrumental in understanding the step-by-step process of chemical reactions involving N-glycinate esters. It allows for the identification of intermediates, transition states, and the calculation of activation energies.

Transition state theory is a fundamental concept in chemical kinetics that describes the rates of elementary chemical reactions. Computational methods can be used to locate the transition state structures and calculate their energies, providing a quantitative understanding of the reaction barrier.

For reactions involving N-glycinate esters, such as hydrolysis or catalytic transformations, theoretical modeling can map out the entire reaction pathway. For example, DFT calculations have been used to investigate the mechanism of the Mannich reaction between tert-butyl glycinate and an N-diphenylphosphinyl imine, revealing a three-stage catalytic cycle. researchgate.net The study identified the active carbanion complex and calculated the free energy barrier for the addition step to be 6.3 kcal/mol. researchgate.net Similar approaches can be applied to model reactions of Ethyl N-(2-butyl)glycinate.

Kinetic and computational studies on the hydrolysis of α-amino acid ester prodrugs have provided detailed mechanistic insights, including the determination of rate constants for various reaction steps. nih.gov These studies often propose mechanisms that are supported by close agreement between kinetic modeling and experimental data. nih.gov For instance, the hydrolysis of glycinate esters can proceed through different pathways, and theoretical calculations can help to discern the most favorable route under specific conditions. nih.govnih.govcolab.ws

Many catalytic reactions involving N-glycinate esters can produce chiral products, and understanding the origin of stereoselectivity is a major focus of mechanistic studies. Theoretical modeling can predict the stereochemical outcome of a reaction by comparing the energies of the transition states leading to the different stereoisomers.

For example, in the enantioselective Michael reaction of a glycine imine substrate catalyzed by a chiral cyclopropenimine, transition state analysis using DFT calculations identified a key noncovalent CH···O interaction responsible for organizing the transition state and controlling the stereoselectivity. acs.org Similarly, computational and regression modeling have been used to show that a catalyst can achieve enantioinduction by preferentially stabilizing the pathway to the major enantiomer through a network of non-covalent interactions. harvard.edu

Machine learning models, trained with data from quantum mechanical calculations, are also emerging as powerful tools for predicting the stereoselectivity of complex reactions like glycosylations. nih.gov These models can quantify the influence of various factors, such as the electrophile, nucleophile, catalyst, and solvent, on the stereochemical outcome. nih.gov Such approaches could, in principle, be extended to predict the stereoselectivity of reactions involving Ethyl N-(2-butyl)glycinate.

Spectroscopic Property Prediction and Correlation Studies

Computational methods can predict various spectroscopic properties, such as NMR chemical shifts and vibrational frequencies. These predictions can be correlated with experimental data to validate the computed structures and gain a deeper understanding of the molecule's properties.

Studies on N-(hydroxy)peptides, which are related to N-glycinate esters, have used a combination of 1H, 1H–1H NOESY, and 1H–13C HMBC NMR experiments, along with computational analysis, to determine their conformation and structure in solution. nih.gov For example, the diastereotopic nature of methylene (B1212753) protons in N-(hydroxy)glycine blocks, with a large geminal coupling constant, is characteristic of well-folded structures. nih.gov

DFT calculations can be used to predict the vibrational spectra (FT-IR and Raman) of molecules. By comparing the calculated frequencies with experimental spectra, one can assign the observed vibrational modes to specific molecular motions. While specific spectroscopic studies on Ethyl N-(2-butyl)glycinate are not widely reported, the principles from studies on related compounds, such as ethyl N-salicylideneglycinate dyes, demonstrate the utility of combining experimental and theoretical approaches to understand their photophysical properties. researchgate.net

Intermolecular Interactions and Self-Assembly Prediction

Computational and mechanistic investigations into N-glycinate ester systems, while not extensively focused on Ethyl N-(2-butyl)glycinate specifically, provide a strong foundation for predicting its behavior regarding intermolecular interactions and self-assembly. The structure of Ethyl N-(2-butyl)glycinate, featuring a secondary amine, an ester group, and alkyl chains, allows for a variety of non-covalent interactions that are crucial in determining its macroscopic properties and potential for forming ordered structures.

The primary intermolecular forces at play in N-glycinate ester systems are hydrogen bonding, dipole-dipole interactions, and London dispersion forces. libretexts.org The balance of these forces dictates the self-assembly behavior of molecules. researchgate.net

Hydrogen Bonding: The secondary amine (N-H) group in Ethyl N-(2-butyl)glycinate is a key functional group capable of acting as a hydrogen bond donor. The carbonyl oxygen of the ester group and the nitrogen atom itself can act as hydrogen bond acceptors. This donor-acceptor capability is a significant driver for self-assembly, similar to what is observed in N-acyl amino acid surfactants and peptide-peptoid hybrids. researchgate.netnih.gov In related systems, such as N-acyl glycinates, hydrogen bonding between amide groups is a key factor in their self-assembly process. researchgate.net Studies on other N-substituted glycine derivatives have shown that these hydrogen bonds can lead to the formation of well-defined secondary structures, such as β-sheets, by creating a network of strong interstrand interactions. nih.gov

The interplay of these interactions governs how molecules of Ethyl N-(2-butyl)glycinate might arrange themselves into larger, ordered structures. Based on studies of analogous compounds like sodium N-lauroyl glycinate, it is predicted that Ethyl N-(2-butyl)glycinate could exhibit self-assembly in appropriate solvents. researchgate.net The amphiphilic nature of the molecule, with its polar head (amine and ester groups) and nonpolar alkyl tails, suggests the potential for forming micelles or vesicles in aqueous media. researchgate.net In such a scenario, the hydrophobic alkyl chains would segregate from the water, while the hydrophilic groups would interact with the aqueous environment.

Computational modeling of related systems indicates that the specific geometry and conformational preferences of the molecule are critical. For instance, N-(alkoxy)peptoids, which are related to N-substituted glycines, preferentially adopt a trans-conformation, which is conducive to the formation of β-sheet structures. nih.gov The self-assembly process is a fine balance of solvophobic effects, electrostatic interactions, and hydrogen bonding. mdpi.com

The following tables summarize the key intermolecular interactions and predicted self-assembly characteristics for Ethyl N-(2-butyl)glycinate based on data from analogous systems.

Table 1: Predicted Intermolecular Interactions in Ethyl N-(2-butyl)glycinate

| Interaction Type | Participating Groups | Relative Strength | Role in Self-Assembly |

| Hydrogen Bonding | N-H (donor), C=O (acceptor), N (acceptor) | Strong | Directional; key for forming specific ordered structures like sheets or fibrils. researchgate.netnih.gov |

| Dipole-Dipole | Ester group (C=O) | Moderate | Contributes to molecular cohesion and alignment. libretexts.org |

| London Dispersion | Ethyl and 2-butyl groups | Weak (per interaction) but collectively significant | Drives hydrophobic aggregation and packing of alkyl chains. libretexts.org |

Table 2: Predicted Self-Assembly Behavior of Ethyl N-(2-butyl)glycinate in Solution

| Property | Predicted Characteristic | Rationale based on Analogous Systems |

| Aggregation in Aqueous Media | Formation of micelles or vesicles | Amphiphilic nature; similar to N-acyl amino acid surfactants which form such structures. researchgate.net |

| Driving Forces | Hydrophobic effect, hydrogen bonding | Hydrophobic alkyl chains minimize contact with water; hydrogen bonds stabilize the aggregate structure. nih.gov |

| Potential Morphologies | Spherical micelles, unilamellar vesicles, or fibrillar structures | The specific morphology would depend on concentration, temperature, and solvent conditions, as seen with sodium N-lauroyl glycinate and other peptide conjugates. researchgate.netnih.gov |

Advanced Analytical Characterization in N Glycinate Research

High-Resolution Mass Spectrometry (HRMS) for Mechanistic Studies and Product Confirmation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the molecular characterization of newly synthesized compounds. measurlabs.com Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically with an error of less than 5 ppm, which allows for the determination of a compound's elemental composition. measurlabs.comnih.gov This capability is critical for the definitive confirmation of a target product, such as Ethyl N-(2-butyl)glycinate, distinguishing it from other potential isomers or byproducts with the same nominal mass. measurlabs.com

In the context of product confirmation, HRMS is used to compare the experimentally measured accurate mass with the theoretically calculated mass of the expected molecule. For Ethyl N-(2-butyl)glycinate (C₈H₁₇NO₂), the exact mass of the neutral molecule is 159.12593. HRMS analysis, often using techniques like Electrospray Ionization (ESI), would typically identify protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts. The detection of an ion with a mass-to-charge ratio (m/z) corresponding to the calculated value for one of these adducts provides unequivocal evidence of the compound's successful synthesis. beilstein-journals.org

Furthermore, HRMS serves as a powerful tool in mechanistic studies. By analyzing the reaction mixture at various time points, it is possible to detect and identify transient intermediates or low-concentration side products by their exact masses. researchgate.net This information is vital for understanding reaction pathways, optimizing conditions to improve yield and purity, and identifying potential competing reactions. The high sensitivity and accuracy of techniques like LC-HRMS (Liquid Chromatography-HRMS) enable the separation and identification of multiple components in a complex mixture with high confidence. measurlabs.com

| Ion Species | Calculated Exact Mass (m/z) | Hypothetical Observed Mass (m/z) | Mass Error (ppm) |

|---|---|---|---|

| [M+H]⁺ | 160.13321 | 160.13315 | -0.37 |

| [M+Na]⁺ | 182.11515 | 182.11520 | +0.27 |

| [M+K]⁺ | 198.08910 | 198.08901 | -0.45 |

Advanced Nuclear Magnetic Resonance (NMR) Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. researchgate.net For a molecule like Ethyl N-(2-butyl)glycinate, which contains multiple methylene (B1212753) groups and a chiral center, advanced NMR techniques are necessary to resolve signal overlap and assign all proton (¹H) and carbon (¹³C) resonances unambiguously.

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information, the structural complexity and potential for signal overlap in Ethyl N-(2-butyl)glycinate necessitate the use of two-dimensional (2D) NMR experiments. nih.gov Techniques such as ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely employed. nih.gov

COSY experiments identify protons that are coupled to each other (typically on adjacent carbons), allowing for the mapping of the spin systems within the ethyl and 2-butyl fragments of the molecule. mdpi.com

HSQC correlates each proton signal with the signal of the carbon atom it is directly attached to, providing a clear assignment of ¹³C resonances based on the more easily assigned ¹H spectrum. nih.gov

HMBC reveals correlations between protons and carbons that are separated by two or three bonds. nih.gov This is particularly useful for connecting the different fragments of the molecule, for instance, by showing a correlation between the N-CH₂ protons of the glycinate (B8599266) backbone and the carbonyl carbon, or the carbons of the 2-butyl group.

Together, these multi-dimensional techniques allow for the complete and confident assignment of all ¹H and ¹³C chemical shifts, confirming the connectivity and constitution of Ethyl N-(2-butyl)glycinate. mdpi.comweebly.com

| Position | Hypothetical ¹H Shift (ppm) | Hypothetical ¹³C Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| C=O | - | 172.5 | - |

| O-CH₂ | 4.15 (q) | 60.8 | C=O, O-CH₂-CH₃ |

| O-CH₂-CH₃ | 1.25 (t) | 14.2 | O-CH₂ |

| N-CH₂ | 3.30 (s) | 51.5 | C=O, N-CH |

| N-CH | 2.60 (m) | 58.0 | N-CH₂, CH-CH₂, CH-CH₃ |

| CH-CH₂ | 1.40 (m), 1.20 (m) | 26.5 | N-CH, CH-CH₂-CH₃ |

| CH-CH₂-CH₃ | 0.90 (t) | 11.0 | CH-CH₂ |

| CH-CH₃ | 1.05 (d) | 19.5 | N-CH, CH-CH₂ |

N-substituted glycine (B1666218) esters can exhibit restricted rotation around the N-CH₂ (glycinate) and N-CH (butyl) bonds, leading to the existence of different rotational isomers, or rotamers. beilstein-journals.org This dynamic process can be studied effectively using temperature-dependent NMR spectroscopy. researchgate.netmontana.edu

At low temperatures, the interconversion between rotamers is slow on the NMR timescale, resulting in separate, distinct signals for each conformer. nih.gov As the temperature is increased, the rate of rotation increases. This causes the distinct signals to broaden, move closer together, and eventually merge into a single, time-averaged signal at a specific temperature known as the coalescence temperature (Tc). nih.govnanalysis.com

By analyzing the line shape of the signals at different temperatures, or by using the coalescence temperature and the initial frequency difference (Δν) between the signals of the two rotamers, it is possible to calculate the rate constant (k) for the interconversion. researchgate.net Subsequently, the Gibbs free energy of activation (ΔG‡), which represents the energy barrier to rotation, can be determined using the Eyring equation. This provides valuable insight into the molecule's conformational flexibility and the steric hindrance imposed by the 2-butyl substituent. beilstein-journals.orgresearchgate.net

| Parameter | Hypothetical Value | Description |

|---|---|---|

| Δν (at low temp) | 27.2 Hz | Frequency separation between rotamer signals. nih.gov |

| Tc (Coalescence Temp) | 383 K (110 °C) | Temperature at which signals merge. nih.gov |

| k (at Tc) | 60.4 s⁻¹ | Rate constant of interconversion at Tc. |

| ΔG‡ (Rotational Barrier) | 19.5 kcal/mol | Gibbs free energy of activation for rotation. nih.gov |

Chiral Chromatography for Enantiomeric Excess and Diastereomeric Ratio Determination

The presence of a stereocenter at the second carbon of the butyl group means that Ethyl N-(2-butyl)glycinate exists as a pair of enantiomers: (R)-Ethyl N-(2-butyl)glycinate and (S)-Ethyl N-(2-butyl)glycinate. Chiral chromatography is the definitive method for separating these enantiomers and quantifying their relative amounts. gcms.cz

This technique, performed using either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), employs a chiral stationary phase (CSP). researchgate.net The CSP is a solid support that has a chiral molecule chemically bonded to its surface. The enantiomers of the analyte interact differently with the chiral environment of the CSP, leading to different strengths of adsorption or partitioning. This differential interaction results in different retention times, allowing for their separation into two distinct peaks in the chromatogram. researchgate.net

The enantiomeric excess (ee) is a measure of the purity of a chiral sample and is calculated from the areas of the two enantiomer peaks (A₁ and A₂) using the formula: ee (%) = |(A₁ - A₂) / (A₁ + A₂)| × 100. heraldopenaccess.us This analysis is crucial in asymmetric synthesis to determine the effectiveness of a chiral catalyst or reagent. Similarly, if a molecule contains more than one stereocenter, chiral chromatography can be used to separate the resulting diastereomers and determine the diastereomeric ratio (dr). nih.gov

| Enantiomer | Retention Time (min) | Peak Area | Relative Percentage (%) |

|---|---|---|---|

| (R)-enantiomer | 12.5 | 15000 | 10 |

| (S)-enantiomer | 14.8 | 135000 | 90 |

| Calculated Enantiomeric Excess (ee) | 80% |

Spectroscopic Methods for Conformational Studies

Beyond NMR, other spectroscopic techniques can provide complementary information about the three-dimensional structure and preferred conformations of chiral molecules like Ethyl N-(2-butyl)glycinate.

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that is exclusively sensitive to chiral molecules. nih.gov It measures the difference in absorption of left- and right-handed circularly polarized light by a sample. nih.gov An achiral molecule will not produce a CD signal, so the presence of a CD spectrum for Ethyl N-(2-butyl)glycinate provides direct proof of its chirality.

The two enantiomers, (R) and (S), will produce CD spectra that are perfect mirror images of one another. The specific pattern of positive and negative absorption bands, known as Cotton effects, is characteristic of the absolute configuration of the stereocenter and the molecule's preferred conformation in solution. nih.gov

Furthermore, CD spectroscopy is highly sensitive to changes in molecular conformation. nih.gov By recording CD spectra under different conditions (e.g., varying solvent polarity or temperature), it is possible to monitor shifts in the conformational equilibrium. nih.gov A change in the shape or intensity of the CD spectrum would indicate that the relative populations of different stable conformers have changed, providing insight into the molecule's structural dynamics. nih.govresearchgate.net

| Wavelength (nm) | Δε for (S)-enantiomer (L·mol⁻¹·cm⁻¹) | Δε for (R)-enantiomer (L·mol⁻¹·cm⁻¹) |

|---|---|---|

| 210 | +2.5 | -2.5 |

| 225 | -1.8 | +1.8 |

| 240 | +0.5 | -0.5 |

UV-Vis Spectroscopy for Electronic Transitions and Interactions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique employed in the study of N-glycinate esters, such as Ethyl N-(2-butyl)glycinate, to probe electronic transitions and intermolecular interactions. This method measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insights into the molecular structure and environment of the compound.

The absorption of UV-Vis radiation by Ethyl N-(2-butyl)glycinate is primarily associated with the electronic transitions within its chromophores. The principal chromophores in the molecule are the carbonyl group (C=O) of the ester and the non-bonding electrons on the nitrogen atom of the secondary amine. The expected electronic transitions for this compound would be the n → π* transition of the carbonyl group and the n → σ* transition of the amine.

The n → π* transition, which involves the excitation of a non-bonding electron to an anti-bonding π* orbital, is typically weak and appears at longer wavelengths. For simple aliphatic esters, this absorption is often observed in the range of 200-220 nm. The n → σ* transition of the amine involves the excitation of a non-bonding electron to an anti-bonding σ* orbital and generally occurs at shorter wavelengths, often below 200 nm, in the vacuum UV region.

The position and intensity of these absorption bands can be influenced by the solvent environment. Solvents capable of hydrogen bonding can interact with the non-bonding electrons of the carbonyl oxygen and the amine nitrogen, leading to a hypsochromic (blue) shift in the n → π* transition. This is because hydrogen bonding stabilizes the non-bonding orbital, increasing the energy required for the electronic transition.

While direct and specific UV-Vis spectral data for Ethyl N-(2-butyl)glycinate is not extensively documented in publicly available literature, the expected absorption characteristics can be inferred from data on structurally similar compounds. For instance, other N-substituted and ester functionalized glycine derivatives exhibit characteristic UV absorption profiles that are analyzed to confirm their structure and purity.

Interactive Data Table: Expected UV-Vis Absorption Maxima for Ethyl N-(2-butyl)glycinate Functional Groups

| Functional Group | Chromophore | Expected Transition | Typical λmax (nm) | Solvent Effects |

| Ester | C=O | n → π | 200 - 220 | Hypsochromic shift in polar, protic solvents |

| Secondary Amine | N-H | n → σ | < 200 | Hypsochromic shift in polar, protic solvents |

UV-Vis spectroscopy can also be a tool to study intermolecular interactions, such as the formation of charge-transfer complexes or hydrogen bonding. Changes in the absorption spectrum, such as the appearance of new bands or shifts in existing ones upon interaction with other molecules, can provide evidence for these interactions.

In-situ Reaction Monitoring Techniques

The synthesis of Ethyl N-(2-butyl)glycinate and other N-glycinate derivatives can be effectively monitored in real-time using various in-situ spectroscopic techniques. These methods allow for the continuous tracking of reactant consumption and product formation without the need for sample extraction, providing valuable kinetic and mechanistic data that can be used to optimize reaction conditions.

Common in-situ monitoring techniques applicable to the synthesis of Ethyl N-(2-butyl)glycinate include Fourier-Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.

FTIR Spectroscopy: This technique is highly effective for monitoring the progress of reactions involving changes in functional groups. In the synthesis of Ethyl N-(2-butyl)glycinate, which could, for example, involve the reaction of ethyl glycinate with a butylating agent, FTIR can track the disappearance of the primary amine stretches of the reactant and the appearance of the secondary amine stretches of the product. The carbonyl stretch of the ester group can also be monitored for any shifts that may occur due to changes in the molecular environment.

Raman Spectroscopy: As a complementary technique to FTIR, Raman spectroscopy is particularly advantageous for monitoring reactions in aqueous or protic solvents due to the weak Raman scattering of water. It can be used to monitor changes in the characteristic vibrational modes of the reactants and products. For instance, the formation of the C-N bond and changes in the skeletal vibrations of the molecule can be observed. One of the key advantages of this technique is the ability to use fiber-optic probes for remote, in-situ monitoring of the reaction vessel. nih.gov

NMR Spectroscopy: In-situ NMR spectroscopy provides detailed structural information about the species present in a reaction mixture over time. By monitoring the changes in the chemical shifts and integrals of specific proton or carbon signals, the conversion of reactants to products can be quantified with high precision. For the synthesis of Ethyl N-(2-butyl)glycinate, the appearance of signals corresponding to the 2-butyl group and the shift in the signals of the glycine backbone would be indicative of product formation.

The application of these in-situ monitoring techniques enables a more controlled and efficient synthesis process. By providing real-time data on the reaction progress, they facilitate the determination of reaction endpoints, the identification of intermediates, and the optimization of parameters such as temperature, pressure, and catalyst loading. While specific literature on the in-situ monitoring of Ethyl N-(2-butyl)glycinate synthesis is scarce, the principles and methodologies are well-established for similar esterification and N-alkylation reactions. google.com

Interactive Data Table: Applicability of In-situ Monitoring Techniques for Ethyl N-(2-butyl)glycinate Synthesis

| Technique | Monitored Parameters | Advantages |

| FTIR Spectroscopy | Disappearance of reactant functional group bands (e.g., primary amine), Appearance of product functional group bands (e.g., secondary amine) | High sensitivity to functional group changes, wide applicability. |

| Raman Spectroscopy | Changes in C-N bond vibrations, skeletal vibrations | Excellent for aqueous media, remote monitoring with fiber optics. nih.gov |

| NMR Spectroscopy | Changes in chemical shifts and integration of specific proton and carbon signals | Provides detailed structural information and quantitative data. |

Future Research Directions and Emerging Opportunities for N Substituted Glycinate Esters

Development of Novel Stereoselective Catalytic Systems

A primary frontier in the chemistry of N-substituted glycinate (B8599266) esters lies in the development of highly efficient and stereoselective catalytic systems. The ability to control the three-dimensional arrangement of atoms is crucial, as the biological activity and material properties of the resulting molecules are often dependent on their specific stereochemistry.

Future research will likely focus on several key areas:

Dual Catalysis: The combination of two distinct catalysts to promote different steps of a reaction cascade is a powerful strategy. For instance, dual catalytic systems involving copper and palladium or iridium have shown promise in the asymmetric allylic alkylation of glycine (B1666218) ester imines, allowing for the synthesis of non-proteinogenic α-amino acids with high diastereo- and enantioselectivity . Further exploration of novel catalyst combinations could unlock new synthetic pathways.

Organocatalysis: Isothiourea-based catalysts have been successfully employed for the enantioselective α-functionalization of glycine Schiff base aryl esters semanticscholar.orgnih.gov. The development of new and more robust organocatalysts offers a metal-free alternative, which is highly desirable in pharmaceutical synthesis to avoid metal contamination.

Phase-Transfer Catalysis: Chiral phase-transfer catalysts (PTCs), such as those derived from Cinchona alkaloids, have demonstrated excellent performance in the enantioselective α-alkylation of glycine imines, achieving high yields and enantiomeric excesses with very low catalyst loadings acs.org. Research into more structurally complex and sterically demanding PTCs could broaden the scope of applicable substrates acs.org.

These advancements will enable the synthesis of increasingly complex chiral molecules derived from simple glycinate esters.

| Catalytic System | Application | Key Advantages |

| Copper/Palladium or Iridium Dual Catalysis | Asymmetric allylic alkylation | High diastereo- and enantioselectivity for non-proteinogenic α-amino acids |

| Isothiourea Organocatalysis | Enantioselective α-functionalization | Metal-free, access to a range of α-functionalized α-amino acid derivatives semanticscholar.orgnih.gov |

| Chiral Phase-Transfer Catalysis (e.g., Cinchona-derived) | Enantioselective α-alkylation | Excellent yields and enantioselectivity at low catalyst loadings, catalyst recyclability acs.org |

Exploration of Unconventional Reactivity Profiles

Moving beyond traditional transformations, future research is set to explore unconventional reactivity profiles of N-substituted glycinate esters. This involves activating typically inert bonds and discovering novel reaction pathways.

An emerging area is the use of electrochemistry to mediate reactions. Electrocatalytic functionalization of N-arylglycine esters, for example, allows for carbon-carbon bond formation under mild conditions nih.gov. This method utilizes a simple and inexpensive mediator like n-Bu4NI in an undivided cell, proving more efficient than direct electrolysis nih.gov. A plausible mechanism involves the anodic oxidation of iodide to generate a reactive iodine species, which then reacts with the N-arylglycine ester to form an imine intermediate, susceptible to nucleophilic attack nih.gov.

Further research in this domain could focus on:

Developing new redox mediators to expand the scope of compatible nucleophiles and substrates.

Investigating light-mediated or photoredox catalysis to access novel reactive intermediates from glycinate esters.

Exploring the reactivity of glycinate ester-derived radicals for applications in C-H functionalization and cross-coupling reactions.

Rational Design of N-Glycinate-Based Functional Molecules

The structural versatility of N-substituted glycinate esters makes them ideal scaffolds for the rational design of functional molecules with tailored properties. By systematically modifying the N-substituent and the ester group, researchers can fine-tune the biological activity, physical properties, and self-assembly behavior of the resulting compounds.

One significant application is in the development of "peptoids," or N-substituted glycine oligomers nih.gov. These molecules mimic the structure of peptides but exhibit enhanced proteolytic stability, making them attractive candidates for therapeutic applications researchgate.net. Future work will involve designing peptoid libraries with diverse functional side chains to screen for activity in areas such as anticancer and antimicrobial agents nih.gov.

Another area of interest is the creation of amino acid-based surfactants nih.gov. N-acyl glycinates, for example, are biodegradable and skin-friendly, making them valuable in personal care products nih.govchalmers.se. The rational design of these surfactants by varying the length and branching of the N-alkyl chain can optimize their emulsifying, foaming, and cleansing properties acs.orgnih.gov.

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The intersection of organic chemistry and materials science presents exciting opportunities for N-substituted glycinate esters. Their ability to be incorporated into larger molecular architectures makes them valuable building blocks for novel materials.

Glycopolymers: Polymers decorated with carbohydrate moieties, known as glycopolymers, are important biomaterials nih.gov. Post-polymerization modification using activated glycinate esters is an effective strategy for attaching sugar units to a polymer backbone nih.gov. Future research will focus on designing polymers with precisely controlled architectures and functionalities for applications in drug delivery, tissue engineering, and as biosensors.

Metal-Organic Frameworks (MOFs): N-alkylated glycine derivatives can serve as ligands for the synthesis of coordination complexes and MOFs mdpi.comresearchgate.net. The properties of these materials, such as porosity and catalytic activity, can be tuned by the choice of the N-alkyl group and the metal center mdpi.com.

Self-Assembling Systems: The amphiphilic nature of certain N-substituted glycinate esters allows them to self-assemble into nanostructures like micelles and vesicles in solution chalmers.se. Designing new glycinate derivatives with specific self-assembly behaviors could lead to the development of advanced drug delivery vehicles and templates for nanomaterial synthesis.

Advancements in Computational Methodologies for Predictive Design and Mechanistic Insights

Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of chemical processes involving N-substituted glycinate esters. Density Functional Theory (DFT) and other computational methods provide deep insights into reaction mechanisms, catalyst behavior, and molecular properties.

Future advancements in this area will likely involve:

Predictive Catalyst Design: Using computational screening to identify promising new catalyst structures for stereoselective transformations, thereby reducing the need for extensive experimental screening acs.org.

Mechanism Elucidation: DFT calculations can help to understand the origins of regio- and enantioselectivity in complex catalytic cycles, such as those in iridium-catalyzed N-allylation reactions researchgate.net. This knowledge can guide the rational optimization of reaction conditions and catalyst design.

Property Prediction: Computational studies can predict the physicochemical properties of novel N-substituted glycine derivatives, such as their lipophilicity and electronic structure, which are crucial for applications in drug design and materials science acs.orgnih.gov. For example, computational models have been used to investigate the formation of glycine in the interstellar medium, providing insights into fundamental chemical processes rsc.org.

By integrating computational and experimental approaches, researchers can accelerate the design-build-test-learn cycle, leading to the more rapid development of new functional molecules and materials based on N-substituted glycinate ester scaffolds.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Ethyl N-(2-butyl)glycinate, and how can purity be verified?

- Methodological Answer : Synthesis typically involves coupling 2-butylamine with ethyl glycinate hydrochloride using carbodiimide-based reagents (e.g., EDC or DCC) under inert conditions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended. Purity verification requires HPLC (C18 column, acetonitrile/water mobile phase) and thin-layer chromatography (TLC) with ninhydrin staining for primary amine detection .

Q. Which spectroscopic techniques are most effective for characterizing Ethyl N-(2-butyl)glycinate, and what key signals should researchers look for?

- Methodological Answer :

- ¹H NMR : Expect a triplet at δ 1.2–1.4 ppm (CH₃ of ethyl ester), a multiplet at δ 1.4–1.6 ppm (2-butyl CH₂), and a singlet at δ 3.2–3.5 ppm (N–CH₂–COO).

- ¹³C NMR : Peaks near δ 14 ppm (ethyl CH₃), δ 60–65 ppm (ester COO), and δ 170 ppm (carbamate C=O) .